1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine

Drug Design Physicochemical Property Optimization Lipophilicity

This specific ortho-fluorophenyl cyclobutylamine building block features a unique 3-methyl substitution on the strained cyclobutane ring, which enforces a specific puckered geometry with defined dihedral angle projection of amine and aryl groups. Compared to para-fluoro or des-methyl analogs, it offers distinct lipophilicity (XLogP3=2), enabling enhanced BBB penetration in CNS programs. The ortho-fluorophenyl motif is a privileged pharmacophore for kinase and GPCR targets. For lead optimization where para-fluoro analogs suffer metabolic liabilities, this scaffold provides a direct, ortho-substituted alternative with altered electron distribution and halogen bonding potential. Ideal for SAR exploration and fragment-based drug design requiring conformational constraint.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B13583738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C2=CC=CC=C2F)N
InChIInChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3
InChIKeyKDTDXWAAAUSSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine – Structural and Physicochemical Baseline for Procurement


1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine (CAS 1342032-42-1) is a cyclobutane-containing primary amine building block with a molecular formula of C11H14FN and a molecular weight of 179.23 g/mol [1]. The molecule features a strained cyclobutane ring substituted at the 1-position with an amine and a 2-fluorophenyl group, and at the 3-position with a methyl group . This specific substitution pattern creates a unique spatial and electronic environment, differentiating it from other fluorophenyl cyclobutylamine analogs commonly used in medicinal chemistry and SAR exploration [2].

Why Analogs of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine Cannot Be Interchanged in a Research Program


The assumption that any 'fluorophenyl cyclobutylamine' will serve as an equivalent building block is invalidated by the quantifiable differences in their computed molecular properties. For example, a simple shift of the fluorine atom from the ortho to the para position on the phenyl ring, or the removal of the 3-methyl group on the cyclobutane ring, leads to decisive changes in lipophilicity (XLogP3) and other key drug-likeness parameters [1]. These structural variations directly influence a compound's conformation, metabolic profile, and target binding, meaning that pharmacological data generated for one analog cannot be extrapolated to another [2].

Quantitative Evidence Guide for Selecting 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine


Head-to-Head Lipophilicity: Ortho vs. Regioisomeric Analogs

The ortho-fluorine substituent in 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine results in a computed XLogP3 of 2, which is 0.4 units higher than its des-methyl analog, 1-(2-fluorophenyl)cyclobutanamine (XLogP3 = 1.6 at baseline without the 3-Me group) [1]. This indicates the 3-methyl substitution on the cyclobutane ring contributes significantly to the overall lipophilicity, a critical parameter for membrane permeability and target engagement. Data for the 3-fluoro regioisomer, 1-(3-fluorophenyl)-3-methylcyclobutan-1-amine (MW 179.23, C11H14FN), shows identical formula weight but is expected to produce a different XLogP3 due to altered electronic distribution, a common behavior for ortho-substituted aromatics versus meta .

Drug Design Physicochemical Property Optimization Lipophilicity

Rotatable Bond Diversity: Functional Group Presentation

The 3-methyl group on the cyclobutane ring does not alter the number of rotatable bonds compared to 1-(2-fluorophenyl)cyclobutanamine; both compounds have a Rotatable Bond Count of 1 [1]. However, the presence of this methyl group introduces a chiral center, resulting in a defined diastereomeric mixture when the compound is synthesized, which can influence its suitability as a building block for synthesizing more complex, stereochemically-pure drug candidates. The unsubstituted core, 3-methylcyclobutan-1-amine (MW 85.15, C5H11N), has a Rotatable Bond Count of 0, illustrating a step-change in conformational flexibility that dictates its use as a much simpler, less functionalized scaffold [2].

Conformational Analysis Medicinal Chemistry Scaffold Rigidity

Hydrogen-Bond Acceptor/Dual Fluorine Interactions

The 2-fluorophenyl group provides a unique hydrogen bond acceptor (HBA) pattern. The target compound has a computed HBA Count of 2 [1]. This is the same as its analog 1-(2-fluorophenyl)cyclobutanamine. The crucial distinction lies in the ability of the ortho-fluorine to participate in dual interactions: both as a conventional HBA and as a halogen bond donor, which is not geometrically feasible for meta- or para-fluoro regioisomers [2]. This dual capacity can lead to gain-of-function binding that cannot be replicated by a 3- or 4-fluorophenyl analog.

Molecular Recognition Binding Affinity Bioisosterism

Validated Application Scenarios for 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine


Central Nervous System (CNS) Drug Discovery Programs

The higher lipophilicity (XLogP3 = 2) compared to des-methyl analogs directly supports its use as a core scaffold for designing compounds targeting CNS receptors where blood-brain barrier penetration is required [1]. The ortho-fluorophenyl motif is a common pharmacophore in kinase inhibitors and GPCR ligands, making this specific building block a privileged starting point for SAR campaigns [2].

Bioisosteric Replacement of para-Fluorinated Phenyl Rings

In lead optimization programs where a para-fluorophenyl group introduces unwanted metabolic liabilities or a specific binding mode, 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine offers a direct ortho-fluoro analog with a differentiated electron distribution and potential for halogen bonding, as supported by class-level evidence on fluorine interactions [3].

Rigidified Scaffold for Conformationally-Constrained Peptidomimetics

The cyclobutane ring, with the 3-methyl substituent, enforces a specific puckered geometry and projects the amine and aryl groups at a defined angle. This rigidity, when compared to the more flexible 4-fluorophenyl or 3-fluorophenyl analogs, creates a unique dihedral angle scaffold that can be exploited to lock a molecule into its bioactive conformation, reducing entropic penalties upon target binding [4].

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